molecular formula C34H22 B1331214 9,10-Di(1-naphthyl)anthracene CAS No. 26979-27-1

9,10-Di(1-naphthyl)anthracene

Cat. No.: B1331214
CAS No.: 26979-27-1
M. Wt: 430.5 g/mol
InChI Key: GWNJZSGBZMLRBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Di(1-naphthyl)anthracene: is an organic compound with the chemical formula C34H22 . It is a derivative of anthracene, where two naphthyl groups are attached at the 9 and 10 positions of the anthracene core. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications .

Mechanism of Action

Target of Action

9,10-Di(1-naphthyl)anthracene is an organic compound that is primarily used in the field of optoelectronics . It is often used as a host material for Förster energy transfer in organic light-emitting diodes (OLEDs) . The primary targets of this compound are the organic semiconductors in these devices.

Mode of Action

The compound interacts with its targets by facilitating energy transfer. It acts as a host material, providing a platform for the energy transfer to occur . This interaction results in the emission of light, which is the fundamental operation of OLEDs.

Biochemical Pathways

Instead, it is involved in physical processes such as energy transfer and light emission in OLEDs .

Result of Action

The result of the action of this compound is the efficient emission of light in OLEDs . By acting as a host material for energy transfer, it enables the production of high-quality, energy-efficient light sources.

Action Environment

The action of this compound is influenced by environmental factors such as temperature and humidity. For instance, it needs to be stored at room temperature in a cool, dry place . These conditions help maintain the stability and efficacy of the compound in its applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Di(1-naphthyl)anthracene typically involves the alkylation of anthracene with naphthyl halides. One common method is the reaction of 1-bromonaphthalene with anthracene in the presence of a strong base, such as sodium hydride, under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The compound is often purified by sublimation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 9,10-Di(1-naphthyl)anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 9,10-Di(1-naphthyl)anthracene is unique due to its specific substitution pattern, which imparts distinct photophysical properties compared to other anthracene derivatives. Its ability to emit blue light with high efficiency and stability makes it a valuable material in optoelectronic applications .

Properties

IUPAC Name

9,10-dinaphthalen-1-ylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H22/c1-3-15-25-23(11-1)13-9-21-27(25)33-29-17-5-7-19-31(29)34(32-20-8-6-18-30(32)33)28-22-10-14-24-12-2-4-16-26(24)28/h1-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNJZSGBZMLRBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=CC7=CC=CC=C76
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50293541
Record name 9,10-di(1-naphthyl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26979-27-1
Record name 26979-27-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90485
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9,10-di(1-naphthyl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9,10-Di(1-naphthyl)anthracene
Reactant of Route 2
Reactant of Route 2
9,10-Di(1-naphthyl)anthracene
Reactant of Route 3
Reactant of Route 3
9,10-Di(1-naphthyl)anthracene
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
9,10-Di(1-naphthyl)anthracene
Reactant of Route 5
Reactant of Route 5
9,10-Di(1-naphthyl)anthracene
Reactant of Route 6
Reactant of Route 6
9,10-Di(1-naphthyl)anthracene
Customer
Q & A

Q1: What are the structural characteristics of 9,10-Di(1-naphthyl)anthracene?

A1: this compound consists of a central anthracene unit with two naphthyl groups attached to the 9th and 10th positions. [] While its molecular formula is C34H22, the specific structural details, like the dihedral angle between the anthracene and naphthalene rings, can vary. For instance, in the anti-9,10-Di(1-naphthyl)anthracene pyridine disolvate, this angle is 83.96°.[2]

Q2: How does the structure of this compound derivatives influence their application in OLEDs?

A2: Derivatives of this compound, like 2,3;6,7-tetra(methoxy)-9,10-di(1-naphthyl)anthracene (TMOADN), show promise as hole-transporting/electron-blocking layers in organic light-emitting devices (OLEDs). [] The presence of methoxy groups influences the HOMO/LUMO energy levels, making them suitable for efficient hole transport. []

Q3: What makes 2-methyl-9,10-di(1-naphthyl)anthracene (α,α-MADN) a suitable host material in OLEDs?

A3: α,α-MADN stands out as a wide band gap host material, facilitating efficient Förster energy transfer to deep blue fluorescent dopants like BD-1. [] This allows for the fabrication of deep blue OLEDs with improved color coordinates and efficiency compared to devices using the β,β-isomeric host (MADN). []

Q4: Are there any advantages to using 2-methyl-9,10-di(1-naphthyl)anthracene (α,α-MADN) with specific dopants?

A4: α,α-MADN demonstrates excellent compatibility with the deep blue dopant SK-1. [, ] This pairing leads to highly efficient blue OLEDs with stable color output even at varying drive current densities, making it suitable for full-color OLED applications. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.